3-(Bromomethyl)-2-fluorobenzeneboronic acid 3-(Bromomethyl)-2-fluorobenzeneboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569465
InChI: InChI=1S/C7H7BBrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,11-12H,4H2
SMILES: B(C1=C(C(=CC=C1)CBr)F)(O)O
Molecular Formula: C7H7BBrFO2
Molecular Weight: 232.84 g/mol

3-(Bromomethyl)-2-fluorobenzeneboronic acid

CAS No.:

Cat. No.: VC13569465

Molecular Formula: C7H7BBrFO2

Molecular Weight: 232.84 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-2-fluorobenzeneboronic acid -

Specification

Molecular Formula C7H7BBrFO2
Molecular Weight 232.84 g/mol
IUPAC Name [3-(bromomethyl)-2-fluorophenyl]boronic acid
Standard InChI InChI=1S/C7H7BBrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,11-12H,4H2
Standard InChI Key GVZLMMGAKCIJAG-UHFFFAOYSA-N
SMILES B(C1=C(C(=CC=C1)CBr)F)(O)O
Canonical SMILES B(C1=C(C(=CC=C1)CBr)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the benzene ring substituted with three functional groups: a boronic acid (-B(OH)₂) at position 1, a bromomethyl (-CH₂Br) group at position 3, and a fluorine atom at position 2. This arrangement creates a steric and electronic profile that enhances its reactivity in palladium-catalyzed couplings. The presence of fluorine, a strong electron-withdrawing group, polarizes the aromatic system, facilitating electrophilic substitution at the bromomethyl site .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₇H₇BBrFO₂
Molecular Weight232.84 g/mol
IUPAC Name[3-(Bromomethyl)-2-fluorophenyl]boronic acid
SMILESB(C1=C(C(=CC=C1)CBr)F)(O)O
InChIKeyGVZLMMGAKCIJAG-UHFFFAOYSA-N

Physicochemical Characteristics

The compound is typically a white to off-white crystalline solid with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) . Its boronic acid group enables hydrogen bonding, contributing to its stability under anhydrous conditions. The bromomethyl substituent introduces lability, making the compound susceptible to nucleophilic displacement reactions, while fluorine’s electronegativity enhances the acidity of adjacent protons .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(Bromomethyl)-2-fluorobenzeneboronic acid typically begins with halogenation of a fluorobenzene precursor. A common approach involves:

  • Friedel-Crafts Bromination: Introducing the bromomethyl group via electrophilic substitution using bromine and a Lewis acid catalyst.

  • Boronic Acid Installation: Subsequent treatment with a boronic acid precursor, such as bis(pinacolato)diboron, under palladium catalysis .

An alternative method utilizes Suzuki–Miyaura coupling intermediates, where a pre-functionalized aryl halide undergoes transmetalation with a boronic ester . Industrial-scale production often optimizes these steps for yield and purity, achieving typical purities of ≥95% .

Challenges in Synthesis

Key challenges include managing the reactivity of the bromomethyl group, which may lead to side reactions such as elimination or unintended cross-coupling. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like 3-(Bromomethyl)-4-fluorobenzeneboronic acid, a regioisomer with distinct applications.

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling

The compound’s primary application lies in the Suzuki–Miyaura reaction, where it serves as a boronic acid partner. In this palladium(0)-catalyzed process, the compound reacts with aryl halides to form biaryl structures, a cornerstone of drug discovery (e.g., kinase inhibitors) . The mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The boronic acid transfers its aryl group to Pd(II).

  • Reductive Elimination: Formation of the carbon-carbon bond and regeneration of Pd(0) .

The bromomethyl group remains inert during coupling but can undergo post-reaction modifications, enabling sequential functionalization .

Derivatization and Functional Group Interconversion

Post-coupling, the bromomethyl group is amenable to nucleophilic substitution with amines, thiols, or alkoxides, yielding diverse derivatives. For example, reaction with sodium azide produces an azidomethyl intermediate, useful in click chemistry .

ParameterValue/Description
Hazard Alert Code2 (Moderate Hazard)
Occupational Exposure BandE (≤0.01 mg/m³)
Recommended PPEGloves, lab coat, eye protection, fume hood

Comparative Analysis with Related Boronic Acids

Functional Group Variations

Replacing bromomethyl with chloromethyl lowers molecular weight but reduces leaving group ability, slowing substitution kinetics. Conversely, iodomethyl analogs offer faster reactivity but are cost-prohibitive for large-scale use .

Future Perspectives

Pharmaceutical Applications

Ongoing research explores the compound’s utility in synthesizing proteolysis-targeting chimeras (PROTACs), where its boronic acid group can anchor E3 ligase ligands .

Materials Science Innovations

Incorporating the compound into metal-organic frameworks (MOFs) could enhance catalytic activity in heterogeneous systems, leveraging both boron and halogen functionalities .

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